molecular formula C11H14ClN3 B3095982 N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1269378-58-6

N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride

Cat. No. B3095982
CAS RN: 1269378-58-6
M. Wt: 223.70
InChI Key: QAUNGQAAOXUZIO-UHFFFAOYSA-N
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Description

“N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is a chemical compound with the empirical formula C11H14ClN3 . It has a molecular weight of 223.70 . The IUPAC name for this compound is N-methyl [3- (1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for “N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is 1S/C11H13N3.2ClH/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13-14;;/h2-8,12H,9H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is a solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.

Scientific Research Applications

Chemical Research

“N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is a chemical compound that is used in various chemical research . It is available for purchase from chemical suppliers, indicating its use in laboratory settings .

Biological Properties

Compounds with a pyrazole scaffold, such as “N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride”, have been found to exhibit a number of noteworthy biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Antileishmanial Activity

Some compounds similar to “N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” have shown promising antileishmanial activity. For example, certain compounds have demonstrated better antileishmanial activity when docked with Leishmania major pteridine reductase 1 (Lm-PTR1) .

Antimalarial Activity

Similarly, some compounds have shown potential as antimalarial agents. For instance, certain compounds have exhibited significant inhibition effects against Plasmodium berghei .

Dipeptidyl Peptidase 4 Inhibitors

Compounds with a similar structure to “N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These compounds act as selective and orally active dipeptidyl peptidase 4 inhibitors and have potential use as antidiabetic agents .

Safety and Hazards

This compound is classified as an irritant . For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

N-methyl-1-(3-pyrazol-1-ylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13-14;/h2-8,12H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUNGQAAOXUZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)N2C=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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